Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate

Catalog No.
S678998
CAS No.
99326-34-8
M.F
C17H24F3O3RhS-
M. Wt
468.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethane...

CAS Number

99326-34-8

Product Name

Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate

IUPAC Name

cycloocta-1,5-diene;rhodium;trifluoromethanesulfonate

Molecular Formula

C17H24F3O3RhS-

Molecular Weight

468.3 g/mol

InChI

InChI=1S/2C8H12.CHF3O3S.Rh/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h2*1-2,7-8H,3-6H2;(H,5,6,7);/p-1

InChI Key

VUTUHLLWFPRWMT-UHFFFAOYSA-M

SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh]

Canonical SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh]

Isomeric SMILES

C1C=CCC/C=C\C1.C1C=CCC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh]

Catalysis:

Rh(COD)(OTf) is a versatile precursor for rhodium catalysts used in various organic transformations. Its ability to readily lose the two 1,5-cyclooctadiene (COD) ligands makes it a valuable starting material for the generation of active catalysts. These catalysts find applications in:

  • Hydrogenation: Rh(COD)(OTf) is a common precursor for homogeneous hydrogenation catalysts, particularly for the reduction of alkenes, alkynes, and carbonyl compounds.
  • Hydroformylation: Rh(COD)(OTf) can be used to prepare catalysts for the hydroformylation reaction, which converts alkenes into aldehydes.
  • C-C bond formation: Rh(COD)(OTf) serves as a precursor for catalysts employed in various C-C bond forming reactions, including cross-coupling, cycloaddition, and metathesis.

Asymmetric Catalysis:

Rh(COD)(OTf) is also a valuable platform for the development of asymmetric catalysts. By incorporating chiral ligands, researchers can design catalysts that selectively produce one enantiomer of a product. This is crucial for the synthesis of pharmaceuticals and other biologically active molecules.

Beyond Catalysis:

Beyond its role as a catalyst precursor, Rh(COD)(OTf) finds applications in other areas of scientific research:

  • Metathesis polymerization: Rh(COD)(OTf) can be used to prepare catalysts for the synthesis of well-defined polymers through the ring-opening metathesis polymerization (ROMP) technique.
  • Material science: Rh(COD)(OTf) has been explored for the deposition of rhodium thin films, which have potential applications in electronics and catalysis.

Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate is a coordination compound that features rhodium as its central metal atom, coordinated with two molecules of 1,5-cyclooctadiene and one trifluoromethanesulfonate anion. Its chemical formula is C17H24F3O3RhSC_{17}H_{24}F_{3}O_{3}RhS and it has a molecular weight of approximately 468.34 g/mol. This compound appears as a dark red crystalline powder and is known for its significant catalytic properties in various

  • Skin and eye irritant [].
  • May cause respiratory irritation [].
  • Standard safety protocols for handling metal complexes should be followed, including wearing gloves, eye protection, and working in a fume hood [].

Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate is primarily recognized for its role as a catalyst in hydroformylation reactions, where it facilitates the addition of carbon monoxide and hydrogen to alkenes to form aldehydes. The efficiency of this compound in catalyzing such reactions is attributed to the unique properties of the rhodium center and the steric effects provided by the cyclooctadiene ligands . Additionally, it can participate in other reactions involving olefins, such as isomerization and polymerization processes.

The synthesis of Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate typically involves the reaction of rhodium(I) precursors with 1,5-cyclooctadiene in the presence of trifluoromethanesulfonic acid or its salt. The process may require controlled conditions to ensure the stability of the resulting compound. Common methods include:

  • Direct synthesis: Mixing rhodium(I) chloride with 1,5-cyclooctadiene in an appropriate solvent followed by treatment with trifluoromethanesulfonic acid.
  • Solvent-assisted methods: Utilizing solvents like dichloromethane or toluene to facilitate complex formation under reflux conditions.

These methods yield a high-purity product suitable for catalytic applications .

Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate finds applications primarily in:

  • Catalysis: It is widely used in hydroformylation processes within organic synthesis and industrial applications.
  • Research: This compound serves as a model for studying rhodium complexes' reactivity and coordination chemistry.
  • Pharmaceuticals: Its potential role in drug synthesis highlights its importance in medicinal chemistry .

Several compounds share structural or functional similarities with Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate. Here are some notable examples:

Compound NameFormulaUnique Features
Rhodium(I) acetateC4H6O2RhC_4H_6O_2RhOften used in organic synthesis; less sterically hindered than cyclooctadiene complexes.
Rhodium(I) carbonyl complexesVariesKnown for their ability to stabilize carbon monoxide; used in hydroformylation as well.
Rhodium(I)-triphenylphosphine complexC18H15RhC_{18}H_{15}RhExhibits different catalytic properties due to phosphine ligands; useful in hydrogenation reactions.
Rhodium(I)-bipyridine complexVariesDisplays unique photochemical properties; often used in light-driven catalysis.

The uniqueness of Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate lies in its specific ligand environment provided by cyclooctadiene, which enhances its catalytic efficiency compared to other rhodium complexes. Its application in hydroformylation processes makes it particularly valuable in organic chemistry .

Hydrogen Bond Acceptor Count

6

Exact Mass

468.04532 g/mol

Monoisotopic Mass

468.04532 g/mol

Heavy Atom Count

25

GHS Hazard Statements

Aggregated GHS information provided by 199 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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